molecular formula C15H22O2 B14247384 3-Octanone, 4-(hydroxyphenylmethyl)- CAS No. 332871-59-7

3-Octanone, 4-(hydroxyphenylmethyl)-

Katalognummer: B14247384
CAS-Nummer: 332871-59-7
Molekulargewicht: 234.33 g/mol
InChI-Schlüssel: BSHOVKPQTBOOIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Octanone, 4-(hydroxyphenylmethyl)- is an organic compound with the molecular formula C18H28O2 It is a derivative of octanone, characterized by the presence of a hydroxyphenylmethyl group attached to the fourth carbon of the octanone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Octanone, 4-(hydroxyphenylmethyl)- typically involves the alkylation of 3-octanone with a hydroxyphenylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the 3-octanone, making it more nucleophilic. The reaction is conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 3-Octanone, 4-(hydroxyphenylmethyl)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as phase-transfer catalysts can enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Octanone, 4-(hydroxyphenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the octanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyphenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of 4-(carboxyphenylmethyl)-3-octanone.

    Reduction: Formation of 4-(hydroxyphenylmethyl)-3-octanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-Octanone, 4-(hydroxyphenylmethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Octanone, 4-(hydroxyphenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxyphenylmethyl group to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Octanone: Another isomer of octanone with the carbonyl group at the second position.

    4-Octanone: An isomer with the carbonyl group at the fourth position.

    3-Octanol: The alcohol derivative of 3-octanone.

Uniqueness

3-Octanone, 4-(hydroxyphenylmethyl)- is unique due to the presence of the hydroxyphenylmethyl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

332871-59-7

Molekularformel

C15H22O2

Molekulargewicht

234.33 g/mol

IUPAC-Name

4-[hydroxy(phenyl)methyl]octan-3-one

InChI

InChI=1S/C15H22O2/c1-3-5-11-13(14(16)4-2)15(17)12-9-7-6-8-10-12/h6-10,13,15,17H,3-5,11H2,1-2H3

InChI-Schlüssel

BSHOVKPQTBOOIP-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(C1=CC=CC=C1)O)C(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.